Cas no 18456-78-5 (2-Ethylcyclohexane-1,3-dione)

2-Ethylcyclohexane-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2-ethyl-1,3-Cyclohexanedione
- 2-ethylcyclohexane-1,3-dione
- 1,3-Cyclohexanedione, 2-ethyl-
- CBYSZLTXXOKQQO-UHFFFAOYSA-N
- 2-Ethyl-cyclohexane-1,3-dione
- 2-Ethylcyclohexane-1,3-dione
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- MDL: MFCD24688061
- インチ: 1S/C8H12O2/c1-2-6-7(9)4-3-5-8(6)10/h6H,2-5H2,1H3
- InChIKey: CBYSZLTXXOKQQO-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCC(C1CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 145
- トポロジー分子極性表面積: 34.1
2-Ethylcyclohexane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1126491-100mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 100mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126491-250mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 250mg |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126491-1g |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 1g |
$1765 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126491-1g |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 1g |
$1765 | 2025-02-18 | |
eNovation Chemicals LLC | Y1126491-100mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 100mg |
$455 | 2025-02-27 | |
eNovation Chemicals LLC | Y1126491-500mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 500mg |
$1095 | 2025-02-27 | |
eNovation Chemicals LLC | Y1126491-1g |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 1g |
$1765 | 2025-02-27 | |
eNovation Chemicals LLC | Y1126491-5g |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 5g |
$6585 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126491-5g |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 5g |
$6585 | 2025-02-18 | |
eNovation Chemicals LLC | Y1126491-50mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 50mg |
$340 | 2025-02-18 |
2-Ethylcyclohexane-1,3-dione 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
2-Ethylcyclohexane-1,3-dioneに関する追加情報
2-Ethylcyclohexane-1,3-dione: A Comprehensive Overview
2-Ethylcyclohexane-1,3-dione (CAS No. 18456-78-5) is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its cyclohexane ring with two ketone groups at positions 1 and 3 and an ethyl substituent at position 2, exhibits unique chemical properties that make it valuable in various applications. Recent studies have further elucidated its potential in fields such as material science, pharmaceuticals, and catalysis.
The synthesis of 2-Ethylcyclohexane-1,3-dione has been optimized through innovative methodologies. Researchers have explored green chemistry approaches to enhance the efficiency and sustainability of its production. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Such advancements underscore the compound's importance in modern chemical manufacturing.
One of the most promising applications of 2-Ethylcyclohexane-1,3-dione lies in its role as a precursor in organic synthesis. Its ketone groups serve as reactive sites for various transformations, enabling the construction of complex molecular architectures. Recent studies have demonstrated its utility in the synthesis of bioactive compounds, including potential drug candidates for treating neurodegenerative diseases. The compound's ability to undergo enantioselective reactions has further expanded its relevance in asymmetric synthesis.
In the realm of material science, 2-Ethylcyclohexane-1,3-dione has been investigated for its potential in creating advanced materials such as polymers and coordination complexes. Its rigid structure and functional groups make it an ideal building block for designing materials with tailored properties. For example, researchers have reported the use of this compound in synthesizing metal-organic frameworks (MOFs) with high surface areas and catalytic activities.
The biological activity of 2-Ethylcyclohexane-1,3-dione has also been a focal point of recent research. Studies have revealed its antioxidant properties, which could be harnessed in developing health supplements or cosmetic products. Additionally, its ability to modulate cellular signaling pathways suggests potential applications in therapeutic interventions.
From a sustainability perspective, the compound's role in catalytic processes is particularly noteworthy. It has been employed as a ligand in transition metal catalysts for promoting various organic reactions. Recent advancements have highlighted its efficiency in facilitating cross-coupling reactions under mild conditions, making it a valuable tool in sustainable chemistry.
In conclusion, 2-Ethylcyclohexane-1,3-dione (CAS No. 18456-78-5) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its chemical versatility and recent research breakthroughs position it as a key player in advancing modern science and technology.
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